4-Piperidinylmethyl nicotinate hydrochloride 4-Piperidinylmethyl nicotinate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219981-17-5
VCID: VC2672134
InChI: InChI=1S/C12H16N2O2.ClH/c15-12(11-2-1-5-14-8-11)16-9-10-3-6-13-7-4-10;/h1-2,5,8,10,13H,3-4,6-7,9H2;1H
SMILES: C1CNCCC1COC(=O)C2=CN=CC=C2.Cl
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol

4-Piperidinylmethyl nicotinate hydrochloride

CAS No.: 1219981-17-5

Cat. No.: VC2672134

Molecular Formula: C12H17ClN2O2

Molecular Weight: 256.73 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinylmethyl nicotinate hydrochloride - 1219981-17-5

Specification

CAS No. 1219981-17-5
Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
IUPAC Name piperidin-4-ylmethyl pyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C12H16N2O2.ClH/c15-12(11-2-1-5-14-8-11)16-9-10-3-6-13-7-4-10;/h1-2,5,8,10,13H,3-4,6-7,9H2;1H
Standard InChI Key IQILHYIBSWFMAL-UHFFFAOYSA-N
SMILES C1CNCCC1COC(=O)C2=CN=CC=C2.Cl
Canonical SMILES C1CNCCC1COC(=O)C2=CN=CC=C2.Cl

Introduction

Chemical Identity and Structure

4-Piperidinylmethyl nicotinate hydrochloride is a hydrochloride salt of a nicotinic acid ester derivative. Its complete chemical identity can be summarized as follows:

PropertyInformation
Chemical Name4-Piperidinylmethyl nicotinate hydrochloride
Alternative Name3-Pyridinecarboxylic acid, 4-piperidinylmethyl ester, hydrochloride (1:1)
CAS Number1219981-17-5
Molecular FormulaC₁₂H₁₇ClN₂O₂
Molecular Weight256.73 (base) / 293.19 (with HCl)
StructureNicotinic acid ester linked to a piperidin-4-ylmethyl group, with HCl salt

The compound consists of a nicotinate (pyridine-3-carboxylate) moiety connected via an ester linkage to a piperidin-4-ylmethyl group, forming a salt with hydrochloric acid. This structure combines both an aromatic heterocycle (pyridine) and an aliphatic heterocycle (piperidine), connected through an ester bond .

Physical and Chemical Properties

While specific physical property data for 4-Piperidinylmethyl nicotinate hydrochloride is limited in the literature, its properties can be inferred from its chemical structure and similar compounds:

PropertyValue/Description
Physical StateSolid at room temperature
ColorWhite to off-white powder (typical for hydrochloride salts)
SolubilityLikely soluble in water, methanol, and polar solvents (characteristic of hydrochloride salts)
Storage ConditionsRecommended storage in inert atmosphere at room temperature
StabilitySensitive to moisture and oxidation (inferred from similar compounds)

Like many pharmaceutical intermediates with amine functionalities, the compound is likely hygroscopic and should be stored in a dry environment to maintain its stability and purity .

Synthesis Pathways

The synthesis of 4-Piperidinylmethyl nicotinate hydrochloride can be approached through several synthetic routes, primarily involving esterification reactions. Based on similar compounds in the search results, two potential synthetic pathways can be proposed:

Direct Esterification

This approach would involve the reaction between nicotinic acid and 4-piperidinylmethanol in the presence of an acid catalyst, followed by salt formation with HCl:

  • Activation of nicotinic acid with a coupling agent

  • Reaction with 4-piperidinylmethanol

  • Treatment with HCl to form the salt

From Protected Intermediates

An alternative approach could involve:

  • Protection of the piperidine nitrogen

  • Esterification with nicotinic acid or its derivative

  • Deprotection

  • Salt formation with HCl

Similar methodologies have been employed for the synthesis of structurally related compounds as seen in the pharmaceutical intermediate preparations .

Applications in Pharmaceutical Research

4-Piperidinylmethyl nicotinate hydrochloride and structurally related compounds have potential applications in several areas:

Hazard TypeClassification/Information
GHS PictogramWarning
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary StatementsP261, P280, P305+P351+P338 (typical for irritants)
Handling RecommendationsUse in well-ventilated area, avoid dust generation
Incompatible MaterialsStrong oxidizing agents

As with many pharmaceutical intermediates, appropriate personal protective equipment should be used when handling this compound, including gloves, safety glasses, and respiratory protection where needed .

SupplierProduct InformationStatus
Cymit QuimicaCatalog #3D-UYB98117Discontinued
VWR/Matrix ScientificProduct code availableListed in catalog

The compound appears to be available primarily for research purposes and as a chemical intermediate rather than as an end-product pharmaceutical .

Related Compounds and Structural Analogs

Several structurally related compounds share similarities with 4-Piperidinylmethyl nicotinate hydrochloride:

Positional Isomers

CompoundCAS NumberStructural Difference
3-Piperidinylmethyl nicotinate hydrochloride1219976-15-4Piperidine substitution at 3-position
4-Piperidinyl nicotinate hydrochloride1219948-64-7Direct attachment without methylene linker

These compounds would likely share similar chemical properties while potentially exhibiting different biological activities due to altered spatial arrangements .

Functional Group Variations

Other related esters of piperidine derivatives include:

  • Piperidin-4-ylmethyl benzoate hydrochloride (1220021-56-6)

  • 4-Piperidinylmethyl 2-furoate hydrochloride (1219949-54-8)

  • 4-Piperidinylmethyl cyclopropanecarboxylate hydrochloride (1219968-10-1)

These compounds maintain the piperidin-4-ylmethyl ester structure but vary in the carboxylic acid component .

Research Context and Future Perspectives

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. Compounds containing the 4-piperidinylmethyl group have been studied in various contexts:

Synthetic Building Blocks

As highlighted in patent literature, 4-piperidinylmethyl esters serve as valuable intermediates in the synthesis of more complex molecules with various pharmacological activities. The reactivity of both the piperidine nitrogen and the ester functionality allows for further elaboration of the molecular scaffold .

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